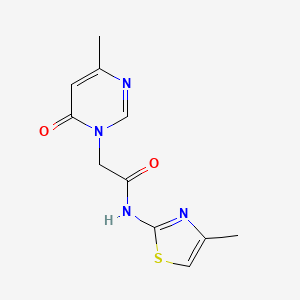

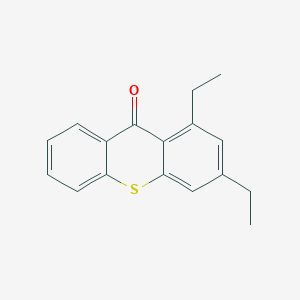

1,3-Diethyl-9H-thioxanthen-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diethyl-9H-thioxanthen-9-one is a chemical compound with the empirical formula C17H16OS . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals .

Synthesis Analysis

The synthesis of 1,3-Diethyl-9H-thioxanthen-9-one involves adding 100 grams of 1,3-diethylbenzene to a 500 ml four-neck reaction flask containing 40 ml of concentrated sulfuric acid and 100 grams of dithiosalicylic acid. The mixture is stirred in an ice-salt bath to cool below 0 °C during the addition of 1,3-diethylbenzene. After the addition is completed, the ice-salt bath is removed, and the reaction is continued for 1 hour at room temperature. The temperature is then slowly raised to 65 °C, and the reaction is performed at this temperature for 5 hours .Molecular Structure Analysis

The molecular structure of 1,3-Diethyl-9H-thioxanthen-9-one can be represented by the SMILES notation: CCc1cc(c2c(c1)sc3cccccc3c2=O)CC .Chemical Reactions Analysis

1,3-Diethyl-9H-thioxanthen-9-one is involved in photopolymerization processes. In two-photon induced photopolymerization (TPIP), the initiators are excited to triplet states by absorbing the energy from two photons . The excitation and inhibition behavior of the molecule can be evaluated using density functional theory (DFT) calculations, low-temperature phosphorescence spectroscopy, ultra-fast transient absorption spectroscopy, and the two-photon Z-scan spectroscopic technique .Physical And Chemical Properties Analysis

1,3-Diethyl-9H-thioxanthen-9-one has a molecular weight of 268.37 . Its melting point ranges from 66 to 70 °C, and its boiling point is predicted to be 427.9±45.0 °C .科学的研究の応用

Fluorescence Mechanisms

This compound is also used to study fluorescence mechanisms. The presence of the amino group alone increased the fluorescence quantum yield 100 times .

Two-Photon Induced Polymerization

The compound is used in the study of two-photon induced polymerization . In this process, the initiators are excited to triplet states by absorbing the energy from two photons, in combination .

Synthesis of High-Efficiency Photoinitiators and Sensitizers

“1,3-Diethyl-9H-thioxanthen-9-one” is used in the synthesis of high-efficiency photoinitiators and sensitizers . This is particularly important in the field of two-photon photopolymerization.

Nanoprocessing Tool

The compound is used in establishing two-photon photopolymerization as a nanoprocessing tool . This allows for the polymerization of structures with submicron features, implying diverse uses of the technology .

Thermally Activated Delayed Fluorescence Polymers

“1,3-Diethyl-9H-thioxanthen-9-one” is used in the synthesis of thermally activated delayed fluorescence polymers . These polymers are solution-processable and are designed for red/orange emissive TADF unit .

Synthesis of Conjugated Polymers

The compound is used in the synthesis of conjugated polymers . These polymers are designed by copolymerization of various units, and “1,3-Diethyl-9H-thioxanthen-9-one” plays a crucial role in this process .

作用機序

Safety and Hazards

特性

IUPAC Name |

1,3-diethylthioxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c1-3-11-9-12(4-2)16-15(10-11)19-14-8-6-5-7-13(14)17(16)18/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJZBGQZEBRRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)

![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)

![Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate](/img/no-structure.png)